

CAS number and IUPAC nomenclature for alpha-damascone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: damascone

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α -Damascone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α -**Damascone**, a C13 norterpene ketone, is a significant molecule in the fragrance and flavor industry, prized for its complex rosy and fruity aroma. While its primary applications are in perfumery, its biological activity as a skin sensitizer warrants a closer examination of its molecular interactions. This technical guide provides an in-depth overview of α -**damascone**, covering its chemical identity, synthesis, physico-chemical properties, and analytical methods. It also explores the current understanding of its biological effects, aiming to provide a valuable resource for researchers and professionals in drug development who may encounter this or structurally related compounds.

Chemical Identity: CAS Number and IUPAC Nomenclature

The chemical identity of α -**damascone** can be ambiguous due to the existence of different isomers. The two most commonly cited CAS numbers are:

- 43052-87-5: This CAS number typically refers to a mixture of the (E) and (Z) isomers of **α-damascone**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 24720-09-0: This CAS number specifically denotes the (E)-isomer, also known as trans-**α-damascone**.

The IUPAC nomenclature for **α-damascone** also varies depending on the specific isomer and the conventions used. The most accurate IUPAC name for the trans isomer is:

- (E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one[\[5\]](#)[\[6\]](#)

Other synonyms include Dorinone Alpha and Dihydro floriffone Alpha.[\[5\]](#)

Physico-Chemical Properties

The following table summarizes the key physico-chemical properties of **α-damascone**.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀ O	[1] [7]
Molecular Weight	192.30 g/mol	[3] [7]
Appearance	Colorless to pale yellow liquid	[3] [7]
Density	0.928 - 0.943 g/cm ³ at 25 °C	[2]
Refractive Index	1.492 - 1.499 at 20 °C	[2] [7]
Boiling Point	150 °C	[7]
Flash Point	> 100 °C	[7]
Solubility	Soluble in alcohol; practically insoluble in water.	[1]
Vapor Pressure	0.0213 hPa at 20°C	[1]

Synthesis of α-Damascone

Organic synthesis is the primary method for the commercial production of α -**damascone**, offering control over purity and yield.^[8] Several synthetic routes have been developed, with common starting materials including α -ionone and citral.

Synthesis from α -Ionone

A notable four-step synthesis from α -ionone has been reported with a total yield of 54.9% and a final purity of 97%.^[9] This pathway involves oximation, epoxidation, dehydration, and reduction.

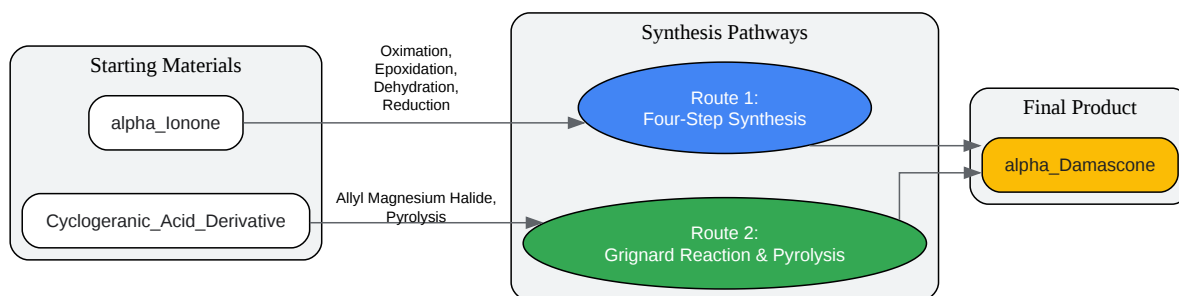
A detailed experimental protocol for this synthesis route is not publicly available in the search results. However, the general steps are outlined below.

- Oximation of α -Ionone: α -Ionone is reacted with hydroxylamine to form the corresponding oxime.
- Epoxidation: The oxime intermediate undergoes epoxidation.
- Dehydration: The epoxide is then subjected to dehydration.
- Reduction: The final step involves the reduction of the intermediate to yield α -**damascone**.

Synthesis from Cyclogeranic Acid Derivatives

Another common synthetic route involves the use of cyclogeranic acid derivatives. This method proceeds via the reaction of a cyclogeranic acid ester or halide with an allyl magnesium halide, followed by pyrolysis to rearrange the double bond.^[7]

The following diagram illustrates a generalized workflow for the synthesis of α -**damascone**.



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Caption: Generalized synthetic pathways to α -damascone.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of α -damascone. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is routinely used to determine the purity of α -damascone and to identify its presence in complex mixtures such as essential oils and consumer products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural confirmation of α -damascone and its synthetic intermediates.

Biological Activity and Toxicological Profile

The biological activity of α -damascone has been primarily investigated in the context of its use as a fragrance ingredient.

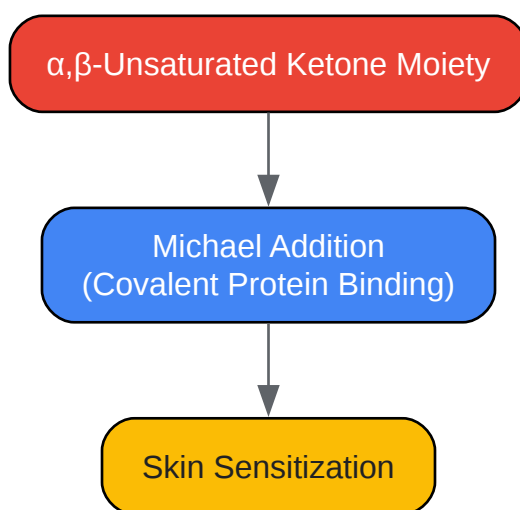
Skin Sensitization

α -**Damascone** is classified as a skin sensitizer.[2] Toxicological and dermatological reviews have been conducted to assess its safety in consumer products.[10][11] The presence of an α,β -unsaturated ketone moiety is a structural alert for potential protein binding via Michael addition, which is a known mechanism for skin sensitization.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of in-depth, publicly available research on the specific molecular targets, receptor interactions, or cell signaling pathways affected by α -**damascone**, particularly in a context relevant to drug development. The primary focus of existing literature is on its toxicological profile as a fragrance allergen. Further research is required to elucidate any potential pharmacological activity beyond its role as a sensitizer. The structural similarity to other norisoprenoids, some of which have been shown to interact with biological systems, suggests that this could be a fruitful area for future investigation.

The following diagram illustrates the logical relationship between the chemical structure of α -**damascone** and its known biological effect.



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Caption: Postulated mechanism of α -**damascone**-induced skin sensitization.

Conclusion

α -**Damascone** is a well-characterized fragrance and flavor compound with established synthetic routes and analytical methods. While its biological activity has been primarily studied in the context of dermatology and toxicology, its chemical structure presents possibilities for interactions with biological systems that are yet to be fully explored. For researchers and professionals in drug development, α -**damascone** serves as an example of a bioactive small molecule whose full pharmacological potential remains to be elucidated. Future research into its molecular mechanisms of action could reveal novel biological targets and signaling pathways, potentially opening new avenues for therapeutic intervention.

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- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for alpha-damascone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235705#cas-number-and-iupac-nomenclature-for-alpha-damascone]

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